N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, a piperidine ring, and a sulfonylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of significant N-heterocycles, including the benzo[d]oxazole structure, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole moiety can form hydrogen bonds and π-π interactions, while the piperidine ring and sulfonylbenzamide structure can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- This compound derivatives
- Other benzo[d]oxazole-containing compounds
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological studies. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
This structure highlights the presence of a benzo[d]oxazole moiety, a piperidine ring, and a sulfonamide group, which are critical for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : It has been shown to inhibit various kinases, particularly Bruton's tyrosine kinase (BTK), which is significant in the treatment of certain cancers and autoimmune diseases .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Benzo[d]oxazole moiety | Enhances binding affinity to target proteins |
Piperidine ring | Contributes to solubility and bioavailability |
Sulfonamide group | Essential for interaction with BTK |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : A study reported that the compound significantly inhibited the proliferation of pancreatic cancer cells in vitro, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects in models of neurodegeneration, showing that it could reduce neuronal apoptosis and improve cognitive function in animal models .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFBZIBHXSIGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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